(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Structure and Conformation
(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions. The substitution of L-Phenylalanine at position 7 with its D-enantiomer, (D-Phe7)-Somatostatin-14, has been a subject of interest in the development of somatostatin (B550006) analogs with modified receptor selectivity and stability. This technical guide provides an in-depth overview of the structural and conformational aspects of (D-Phe7)-Somatostatin-14, drawing upon available data for the native peptide and related analogs. It details experimental methodologies for its characterization and explores the downstream signaling pathways. While specific high-resolution structural data and comprehensive binding affinity profiles for (D-Phe7)-Somatostatin-14 are not extensively available in publicly accessible literature, this guide synthesizes the current understanding to inform further research and drug development efforts.
Introduction
Somatostatin-14 (SS-14) is a key regulatory peptide hormone with the amino acid sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge between Cys3 and Cys14. Its biological effects are mediated through five G-protein coupled receptors (SSTR1-5). The modification of its native structure, particularly within the pharmacophore region (Phe7-Trp8-Lys9-Thr10), has been a primary strategy in designing analogs with enhanced therapeutic properties. The substitution of L-Phe7 with D-Phe7 is a targeted modification aimed at altering the conformational landscape of the peptide, which in turn can influence receptor binding affinity and selectivity.
Structure and Conformation of (D-Phe7)-Somatostatin-14
The introduction of a D-amino acid at position 7 is expected to significantly impact the local and global conformation of the somatostatin-14 backbone. While a definitive high-resolution structure of (D-Phe7)-Somatostatin-14 is not publicly available, insights can be drawn from studies on native somatostatin-14 and other analogs.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C76H104N18O19S2 |
| Molecular Weight | 1637.88 g/mol |
| Amino Acid Sequence | H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |
Conformational Analysis: Insights from Analog Studies
Conformational studies of somatostatin and its analogs, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, suggest a dynamic equilibrium of multiple conformers in solution. The central β-turn, encompassing residues Phe7 to Thr10, is crucial for bioactivity. The substitution with D-Phe7 likely alters the turn type and the spatial orientation of the surrounding amino acid side chains.
Note: Specific quantitative data such as dihedral angles, interproton distances from NOE experiments, or coupling constants for (D-Phe7)-Somatostatin-14 are not available in the reviewed literature. The following table presents typical ranges for native somatostatin-14 to provide a comparative context.
| Parameter | Typical Value/Range for Native Somatostatin-14 |
| Φ (Phi) angle for Phe7 | -120° to -60° |
| Ψ (Psi) angle for Phe7 | +120° to +170° |
| Key NOE Contacts | Phe6-Phe11, Trp8-Lys9 |
Receptor Binding Affinity
Note: The following table is a placeholder to illustrate how binding affinity data would be presented. The values are hypothetical and not based on experimental data for (D-Phe7)-Somatostatin-14.
| Receptor Subtype | Ki (nM) or IC50 (nM) |
| SSTR1 | Data not available |
| SSTR2 | Data not available |
| SSTR3 | Data not available |
| SSTR4 | Data not available |
| SSTR5 | Data not available |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of (D-Phe7)-Somatostatin-14
A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of (D-Phe7)-Somatostatin-14.
Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin.
-
Chain Assembly: Perform stepwise coupling of Fmoc-protected amino acids using a standard coupling agent like HBTU in the presence of a base such as DIEA. The D-Phe amino acid is incorporated at the 7th position.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Cyclization: Induce disulfide bond formation through oxidation, for example, by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
NMR Spectroscopic Analysis
NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H2O/10% D2O or DMSO-d6) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY, 1H-13C HSQC, 1H-15N HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Resonance Assignment: Assign the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Structural Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from J-coupling constants.
-
Structure Calculation and Refinement: Use molecular dynamics and simulated annealing protocols with software like CYANA or XPLOR-NIH to generate a family of structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) with a concentration in the range of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm, with a bandwidth of 1 nm and a scanning speed of 50 nm/min.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (3-5) and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.
-
Secondary Structure Estimation: Analyze the processed spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
Signaling Pathways
Upon binding to its receptors, (D-Phe7)-Somatostatin-14 is expected to trigger intracellular signaling cascades similar to those of native somatostatin. These pathways are primarily inhibitory and are mediated by Gi proteins.
The primary signaling events include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of potassium channels, causing hyperpolarization, and the closing of calcium channels, reducing calcium influx. These events collectively inhibit hormone secretion.
-
Activation of Phospholipases and Kinases: SSTRs can also activate phospholipase C (PLC) and modulate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.
Conclusion
(D-Phe7)-Somatostatin-14 represents a structurally important modification of the native somatostatin peptide. While detailed, quantitative structural and binding data for this specific analog are not extensively documented in the available literature, this guide provides a framework for its synthesis, characterization, and biological investigation. The provided experimental protocols and an overview of the relevant signaling pathways serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of (D-Phe7)-Somatostatin-14 and other novel somatostatin analogs. Further high-resolution structural studies and comprehensive receptor binding assays are warranted to fully elucidate the structure-activity relationship of this compound and guide the design of next-generation somatostatin-based therapeutics.
